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Compound of Interest

Compound Name: Methyl (R)-N-Boc-3-aminobutyrate

Cat. No.: B063051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(R)-N-Boc-3-aminobutyrate (CAS 159877-47-1), a key chiral building block in pharmaceutical
and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established

experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Methyl (R)-N-Boc-3-aminobutyrate.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~4.0-4.2 m 1H - CH-N
3.67 S 3H - O-CHs
~2.5 m 2H - CH2-C=0
1.44 s 9H - C(CHs)s (Boc)
1.21 d 3H ~6.8 CH-CHs

Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group
are approximate and may vary depending on the solvent and concentration.

« 13 1
Chemical Shift (8) ppm Assignment
172.1 C=0 (Ester)
155.0 C=0 (Boc)
79.2 C(CHs)s (Boc)
51.6 O-CHs
43.8 CH-N
41.2 CH2-C=0
28.4 C(CHs)s (Boc)
20.5 CH-CHs

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3370 Strong, Broad N-H Stretch (Amide)
~2970 Medium C-H Stretch (Aliphatic)
~1735 Strong C=0 Stretch (Ester)
~1690 Strong C=0 Stretch (Amide, Boc)
~1520 Strong N-H Bend (Amide I1)
~1170 Strong C-O Stretch

Table 4: Mass Spectrometry Data

m/z Interpretation

218.1 [M+H]* (Protonated Molecule)

162.1 [M-C4HoO]* (Loss of tert-butoxy group)
118.1 [M-Boc+H]* (Loss of Boc group)

102.1 [M-COOCHS3-CaHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl (R)-N-Boc-3-aminobutyrate (typically 5-10 mg) is
dissolved in an appropriate deuterated solvent (e.g., CDCls, DMSO-ds) to a concentration of
approximately 10-20 mg/mL in a standard 5 mm NMR tube.

1H NMR Spectroscopy:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Parameters:
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[e]

Pulse Sequence: Standard single-pulse sequence.

o

Number of Scans: 16-32 scans are typically sufficient.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Spectral Width: 0-12 ppm.

e Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS at 0 ppm).

13C NMR Spectroscopy:

 Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

e Parameters:

o

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Number of Scans: 512-2048 scans are often required due to the low natural abundance of
13C_

[¢]

Relaxation Delay: 2-5 seconds.

o

Acquisition Time: 1-2 seconds.

[e]

Spectral Width: 0-200 ppm.

e Processing: Similar to *H NMR, the FID is Fourier transformed, phase-corrected, and
baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
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Data Acquisition:
¢ Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans.

e Processing: A background spectrum of the empty sample holder is first recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into

the mass spectrometer.
Data Acquisition:

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI).

o Parameters (ESI):

lonization Mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]*.

[¢]

[¢]

Mass Range: m/z 50-500.

o

Capillary Voltage: 3-4 kV.

[e]

Cone Voltage: 20-40 V.

e Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl (R)-N-Boc-3-aminobutyrate.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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